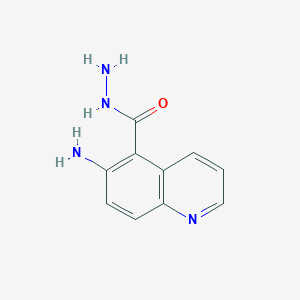

6-Aminoquinoline-5-carbohydrazide

説明

特性

CAS番号 |

220904-96-1 |

|---|---|

分子式 |

C10H10N4O |

分子量 |

202.21 g/mol |

IUPAC名 |

6-aminoquinoline-5-carbohydrazide |

InChI |

InChI=1S/C10H10N4O/c11-7-3-4-8-6(2-1-5-13-8)9(7)10(15)14-12/h1-5H,11-12H2,(H,14,15) |

InChIキー |

NABOTXCRNJLIMC-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C=CC(=C2C(=O)NN)N)N=C1 |

製品の起源 |

United States |

An In-depth Technical Guide to the Thermodynamic Stability of 6-Aminoquinoline-5-Carbohydrazide at Room Temperature

Abstract

6-Aminoquinoline-5-carbohydrazide is a heterocyclic compound of interest in medicinal chemistry and drug development, integrating the biologically active quinoline scaffold with a reactive carbohydrazide moiety.[1][2][3] Understanding the thermodynamic stability of this molecule at room temperature is paramount for its synthesis, storage, formulation, and application. This guide provides a comprehensive analysis of the potential stability liabilities of 6-aminoquinoline-5-carbohydrazide, drawing upon the known chemical behaviors of its constituent functional groups. Furthermore, it outlines detailed, field-proven experimental protocols for a robust assessment of its stability, ensuring data integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Significance of Stability in Drug Discovery

The journey of a candidate molecule from discovery to a viable therapeutic is fraught with challenges, with chemical stability being a critical determinant of success. Instability can lead to a loss of potency, the formation of potentially toxic degradants, and inconsistent experimental results, thereby compromising preclinical and clinical development.[4] 6-Aminoquinoline-5-carbohydrazide, with its rich chemical architecture, presents a unique stability profile that warrants careful investigation. The quinoline core is a well-established pharmacophore in numerous approved drugs, while the carbohydrazide group offers a versatile handle for derivatization and conjugation.[2][5] This guide serves as a foundational resource for elucidating the thermodynamic stability of this promising molecule.

Theoretical Stability Analysis: A Synthesis of First Principles

The Aminoquinoline Core: Susceptibilities to Environmental Factors

The aminoquinoline scaffold is known to be susceptible to several degradation pathways:

-

Oxidation: A primary concern for amino-aromatic compounds is their propensity for oxidation, which can be catalyzed by exposure to air (oxygen), light, and trace metal ions.[6] This degradation is often visually indicated by a color change in the solid material or its solutions, typically progressing from colorless or white to yellow and then brown.[2][4] The amino group at the 6-position can significantly influence the electron density of the quinoline ring system, potentially increasing its susceptibility to oxidative processes.

-

Photodegradation: Aromatic amines are frequently light-sensitive and can undergo photodegradation upon exposure to UV or even ambient light.[4][6][7] This necessitates the protection of both solid samples and solutions from light to maintain their integrity.[4]

-

pH-Dependent Degradation: The stability of quinoline derivatives is often intricately linked to the pH of their environment.[4] Both acidic and basic conditions can accelerate hydrolysis and other degradation pathways. For instance, the photodegradation of quinoline has been shown to be faster at pH 4.5 than at pH 7.0.[4] The protonation state of the amino group and the quinoline nitrogen will vary with pH, altering the molecule's electronic properties and reactivity.

The Carbohydrazide Moiety: A Balance of Stability and Reactivity

The carbohydrazide functional group introduces its own set of stability considerations:

-

Hydrolysis: Hydrazides can be susceptible to hydrolysis, particularly under non-neutral pH conditions. Studies on related hydrazide conjugates have demonstrated that their stability increases as the pH approaches neutrality.[8]

-

Thermal Stability: While carbohydrazide itself is reported to be stable at temperatures below 100°C, the overall thermal stability of the target molecule will be influenced by the entire molecular structure.[9] Long-term storage data from a patent suggests good stability of carbohydrazide in its solid form over several months.[10]

-

Reductive Potential: Carbohydrazide is known to be a good oxygen scavenger, which highlights its reducing properties.[9] This inherent reactivity could lead to incompatibilities with certain excipients or other components in a formulation.

Experimental Protocols for Stability Assessment

A multi-faceted experimental approach is essential for a comprehensive understanding of the thermodynamic stability of 6-aminoquinoline-5-carbohydrazide. The following protocols are designed to be self-validating and provide a clear picture of the molecule's stability profile at room temperature.

Preliminary Physical and Chemical Characterization

Prior to initiating stability studies, a thorough characterization of the starting material is crucial.

Protocol 1: Initial Characterization

-

Visual Inspection: Document the initial appearance (color, physical state) of the solid compound.

-

Melting Point Determination: Measure the melting point using a calibrated apparatus. A sharp melting point is indicative of high purity.

-

Spectroscopic Analysis:

-

Obtain a baseline ¹H NMR, ¹³C NMR, and Mass Spectrum to confirm the structure and purity.

-

Acquire a baseline FT-IR spectrum to identify key functional groups.

-

Record a baseline UV-Vis spectrum of a solution of known concentration.

-

-

Solubility Assessment: Determine the solubility in relevant solvents (e.g., water, DMSO, ethanol) to select appropriate vehicles for solution-state stability studies.

Solid-State Stability at Room Temperature

Protocol 2: Long-Term Solid-State Stability

-

Sample Preparation: Place accurately weighed samples of 6-aminoquinoline-5-carbohydrazide into clear and amber glass vials.

-

Storage Conditions: Store the vials at controlled room temperature (e.g., 25°C / 60% Relative Humidity) with one set exposed to ambient light and another protected from light.

-

Time Points: Analyze the samples at predetermined time points (e.g., 0, 1, 3, 6, and 12 months).

-

Analysis: At each time point, perform the following:

-

Visual inspection for any changes in color or appearance.

-

High-Performance Liquid Chromatography (HPLC) analysis to quantify the parent compound and detect any degradation products. A stability-indicating HPLC method must be developed and validated.

-

Spectroscopic analysis (FT-IR, UV-Vis) to detect any changes in the chemical structure.

-

Solution-State Stability

The stability of 6-aminoquinoline-5-carbohydrazide in solution is critical for its use in biological assays and for formulation development.

Protocol 3: Solution-State Stability in Different Solvents and pH

-

Stock Solution Preparation: Prepare stock solutions of the compound in relevant solvents (e.g., DMSO, ethanol, and aqueous buffers of different pH values such as 4.0, 7.4, and 9.0).

-

Storage: Store aliquots of these solutions at room temperature, both protected from and exposed to light.

-

Time Points: Analyze the solutions at shorter time intervals (e.g., 0, 24, 48, 72 hours, and 1 week).

-

Analysis:

-

Visually inspect for any color change or precipitation.

-

Use a validated stability-indicating HPLC method to determine the concentration of the parent compound and quantify any degradants.

-

Forced Degradation Studies

Forced degradation (stress testing) is crucial for identifying potential degradation pathways and for the development of a stability-indicating analytical method.

Protocol 4: Stress Testing

-

Sample Preparation: Prepare solutions of 6-aminoquinoline-5-carbohydrazide in a suitable solvent (e.g., 50:50 acetonitrile:water).[6]

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at room temperature and an elevated temperature (e.g., 60°C).[4]

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature and an elevated temperature (e.g., 60°C).[6]

-

Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature, protected from light.[6]

-

Thermal Degradation (Solution): Store the stock solution at an elevated temperature (e.g., 60°C), protected from light.[6]

-

Photodegradation: Expose the solution to a calibrated light source (e.g., ICH option 2).

-

-

Analysis: Analyze the stressed samples by HPLC to identify and quantify degradation products. Mass spectrometry can be coupled with HPLC (LC-MS) to elucidate the structure of the degradants.

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the thermal stability of the solid compound.

Protocol 5: Thermal Analysis

-

Differential Scanning Calorimetry (DSC): Heat a small, accurately weighed sample in a sealed aluminum pan under a nitrogen atmosphere at a constant heating rate (e.g., 10°C/min). This will determine the melting point and any other thermal events such as decomposition.

-

Thermogravimetric Analysis (TGA): Heat a small, accurately weighed sample in an open pan under a nitrogen atmosphere at a constant heating rate (e.g., 10°C/min). TGA measures the change in mass as a function of temperature, indicating the onset of thermal decomposition.

Data Presentation and Interpretation

Quantitative Data Summary

All quantitative data from the stability studies should be summarized in clear, well-structured tables for easy comparison.

Table 1: Example of Solid-State Stability Data at 25°C

| Time Point | Condition | Appearance | Assay (% of Initial) | Total Impurities (%) |

| 0 | - | White powder | 100.0 | <0.1 |

| 3 Months | Protected from Light | No change | 99.8 | 0.2 |

| 3 Months | Exposed to Light | Slight yellowing | 98.5 | 1.5 |

| 6 Months | Protected from Light | No change | 99.5 | 0.5 |

| 6 Months | Exposed to Light | Yellow powder | 96.2 | 3.8 |

Table 2: Example of Solution-State Stability Data in pH 7.4 Buffer at 25°C

| Time (hours) | Condition | Appearance | Assay (% of Initial) |

| 0 | - | Clear, colorless | 100.0 |

| 24 | Protected from Light | Clear, colorless | 99.1 |

| 24 | Exposed to Light | Clear, pale yellow | 97.3 |

| 72 | Protected from Light | Clear, colorless | 98.2 |

| 72 | Exposed to Light | Clear, yellow | 94.5 |

Visualization of Workflows and Pathways

Diagrams are essential for visualizing experimental workflows and potential degradation pathways.

Caption: Potential degradation pathways for 6-aminoquinoline-5-carbohydrazide.

Conclusion and Recommendations

The thermodynamic stability of 6-aminoquinoline-5-carbohydrazide at room temperature is a critical parameter that dictates its viability as a research tool or a drug candidate. Based on the chemical properties of its constituent aminoquinoline and carbohydrazide moieties, this molecule is predicted to be susceptible to oxidation, photodegradation, and pH-dependent hydrolysis. To ensure the integrity and reproducibility of experimental data, it is imperative to implement the comprehensive stability testing program outlined in this guide.

Key Recommendations:

-

Storage: Solid 6-aminoquinoline-5-carbohydrazide should be stored in a tightly sealed container, protected from light, in a cool and dry place. [11][12]* Solution Handling: Stock solutions should be prepared fresh whenever possible. [4]If storage is necessary, solutions should be kept at low temperatures (2-8°C or -20°C), protected from light, and in a tightly sealed container. The stability of stored solutions should be validated for the specific storage conditions and duration. [11]* Experimental Design: When using 6-aminoquinoline-5-carbohydrazide in assays, especially in aqueous buffers, minimize the time the compound is in solution before use. [11]* Data Integrity: Always use a validated stability-indicating analytical method to ensure that the parent compound is being accurately quantified in the presence of any potential degradants.

By adhering to these principles and protocols, researchers can confidently assess and manage the stability of 6-aminoquinoline-5-carbohydrazide, thereby advancing their research and development objectives on a solid foundation of scientific rigor.

References

- Radini, M. A., et al. (2016). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Via PMC.

- Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution.

-

CARBOHYDRAZIDE. (n.d.). Retrieved from [Link]

- Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 18594-18614.

- Batista, A. C., et al. (2025). A review on Quinolines: New green synthetic methods and bioactive derivatives. Bioorganic and Medicinal Chemistry, 85, 117132.

- Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Model. (n.d.). Via PMC.

-

Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC. (n.d.). Retrieved from [Link]

- Sattari Alamdar, S. (2023). A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry, 7(3), 209-228.

-

Carbohydrazide. (n.d.). Retrieved from [Link]

- Process for making carbohydrazide. (1985). Google Patents.

- Viola, G., et al. (2004). 6-Aminoquinolones: photostability, cellular distribution and phototoxicity. Toxicology in Vitro, 18(5), 681-690.

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ajgreenchem.com [ajgreenchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 6-Aminoquinolones: photostability, cellular distribution and phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. atamankimya.com [atamankimya.com]

- 10. US4496761A - Process for making carbohydrazide - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 2-Aminoquinoline(580-22-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Application Note: Synthesis, Characterization, and Biological Evaluation of 6-Aminoquinoline-5-Carbohydrazide Metal Complexes

Executive Summary

In the landscape of modern drug discovery, quinoline hydrazide derivatives have emerged as privileged scaffolds. They demonstrate profound efficacy against resistant bacterial strains by targeting DNA gyrase and exhibit potent antiproliferative effects in oncology models . This application note provides a comprehensive, self-validating technical guide for the preparation of 6-aminoquinoline-5-carbohydrazide and its subsequent coordination with transition metals (Cu, Ni, Zn). By synthesizing these metal complexes, researchers can leverage altered lipophilicity and redox properties to significantly enhance the bioavailability and cytotoxicity of the base pharmacophore.

Mechanistic Rationale & Coordination Chemistry

The Causality of Metal Complexation

Why transition metal complexes? The biological activity of quinoline-carbohydrazides is often limited by their cellular uptake. Transition metal complexation—particularly with Cu(II), Ni(II), and Zn(II)—serves as a strategic modification to enhance the pharmacological profile of these organic ligands .

According to Overton’s concept of cell permeability and Tweedy’s chelation theory , the coordination of a metal ion reduces its polarity by partially sharing its positive charge with the ligand's donor atoms. This delocalization across the chelate ring increases the lipophilicity of the entire complex, facilitating superior penetration through the lipid bilayers of bacterial or cancer cell membranes .

Ligand Design

6-Aminoquinoline-5-carbohydrazide acts primarily as a bidentate (N, O) ligand. Coordination typically occurs through the carbonyl oxygen and the terminal primary amine nitrogen of the hydrazide moiety, forming a stable five-membered chelate ring . The presence of the 6-amino group provides critical electron density to the quinoline core, which can participate in secondary hydrogen bonding with biological targets like the ATP-binding site of DNA gyrase .

Experimental Workflows

Synthesis of 6-aminoquinoline-5-carbohydrazide and its transition metal complexes.

Protocol A: Synthesis of 6-Aminoquinoline-5-carbohydrazide (Ligand, L)

Causality in Reagent Selection: Traditional esterification followed by hydrazinolysis can be sterically hindered and low-yielding. Furthermore, using aggressive chlorinating agents (like SOCl₂) to form an acyl chloride can lead to unwanted side reactions with the unprotected 6-amino group. We utilize 1,1'-Carbonyldiimidazole (CDI) to form a reactive acyl imidazole intermediate under mild, neutral conditions, preserving the integrity of the 6-amino moiety .

-

Activation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 6-aminoquinoline-5-carboxylic acid (10.0 mmol) in 40 mL of anhydrous tetrahydrofuran (THF). Add 1,1'-Carbonyldiimidazole (CDI, 11.0 mmol) in a single portion. Stir the reaction mixture at room temperature for 2 hours.

-

Hydrazinolysis: To the active acyl imidazole intermediate, add hydrazine monohydrate (20.0 mmol, 80% aqueous solution) dropwise over 10 minutes. Stir the mixture continuously at room temperature for an additional 4 hours .

-

Isolation: Concentrate the solvent under reduced pressure. Triturate the resulting residue with ice-cold ethanol (20 mL) to induce precipitation. Filter the solid under vacuum, wash with cold ethanol (2 × 10 mL) followed by diethyl ether (10 mL), and dry in a vacuum desiccator overnight.

-

Self-Validating QC Step: Monitor via TLC (DCM:MeOH 9:1). Successful formation is indicated by a new, highly polar spot (due to the -NHNH₂ group) that stains positive with ninhydrin, confirming the primary amine.

Protocol B: Preparation of [M(L)₂Cl₂] Complexes

Causality in Solvent & Stoichiometry: Ethanol is selected as the reaction medium because the starting ligand and metal chlorides are highly soluble at reflux, whereas the resulting neutral [M(L)₂Cl₂] complexes are insoluble. This differential solubility drives the equilibrium forward via Le Chatelier’s principle, facilitating product isolation by simple filtration .

-

Ligand Solubilization: Dissolve the synthesized 6-aminoquinoline-5-carbohydrazide (2.0 mmol) in 25 mL of hot absolute ethanol, ensuring complete dissolution.

-

Metal Addition: In a separate vial, dissolve the respective metal salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, or ZnCl₂; 1.0 mmol) in 10 mL of warm absolute ethanol. Add this metal solution dropwise to the stirring ligand solution.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture at 80 °C for 4 to 6 hours. A precipitate will begin to form as the neutral complex is generated.

-

Isolation: Cool the reaction mixture to room temperature. Collect the precipitated metal complex via vacuum filtration. Wash the microcrystalline solid thoroughly with hot ethanol to remove unreacted ligand, followed by diethyl ether. Dry the product in vacuo at 60 °C for 12 hours.

-

Self-Validating QC Step: A successful coordination event is visually validated by an immediate chromic shift (e.g., pale yellow to deep green for Cu²⁺).

Data Presentation & Characterization

Post-isolation, FTIR spectroscopy acts as a definitive checkpoint: the significant red-shift of the ligand's free carbonyl band confirms metal-oxygen coordination .

| Compound | Appearance | Yield (%) | ν(C=O) (cm⁻¹) | ν(NH₂) (cm⁻¹) | μ_eff (BM) | Proposed Geometry |

| Ligand (L) | Pale Yellow Solid | 85 | 1650 | 3310, 3200 | Diamagnetic | N/A |

| [Cu(L)₂Cl₂] | Deep Green Solid | 78 | 1612 | 3280, 3180 | 1.85 | Octahedral |

| [Ni(L)₂Cl₂] | Pale Green Solid | 72 | 1618 | 3285, 3185 | 3.12 | Octahedral |

| [Zn(L)₂Cl₂] | White Solid | 81 | 1620 | 3275, 3170 | Diamagnetic | Octahedral |

Table 1: Expected physicochemical and spectral data for the ligand and its metal complexes. The shift in ν(C=O) to lower frequencies (~30-40 cm⁻¹) is diagnostic of carbonyl oxygen coordination to the metal center.

Biological Mechanism of Action

Proposed biological mechanism of 6-aminoquinoline-5-carbohydrazide metal complexes.

Once inside the cell, these complexes exert their effects through dual modalities. The quinoline scaffold intercalates with DNA and inhibits DNA gyrase . Concurrently, redox-active metals (particularly Cu²⁺, a d⁹ system) undergo intracellular redox cycling, generating cytotoxic Reactive Oxygen Species (ROS) that induce oxidative stress and subsequent apoptosis in target cells .

References

-

[1] MDPI (2019). Biological Applications of Thiocarbohydrazones and Their Metal Complexes: A Perspective Review. Molecules. URL:[Link]

-

[2] MDPI (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. Inorganics. URL:[Link]

-

[3] PubMed (2023). Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action. ChemMedChem. URL:[Link]

-

[4] ResearchGate (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide... URL:[Link]

-

[5] WIPO (1999). Benzylidene-1,3-dihydro-indol-2-one derivatives as receptor tyrosine kinase inhibitors. Patent WO1999010325A1. URL:

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. WO1999010325A1 - Benzylidene-1,3-dihydro-indol-2-one derivatives as receptor tyrosine kinase inhibitors, particularly of raf kinases - Google Patents [patents.google.com]

Technical Support Center: Synthesis of 6-Aminoquinoline-5-Carbohydrazide

Welcome to the technical support center for the synthesis of 6-aminoquinoline-5-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that may arise during the multi-step synthesis of this important heterocyclic compound. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to help you navigate the challenges of this synthesis and improve your reaction yields.

The synthesis of 6-aminoquinoline-5-carbohydrazide is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most plausible synthetic route, which will be the focus of this guide, involves four key stages:

-

Nitration: Introduction of a nitro group at the 5-position of a 6-substituted quinoline precursor.

-

Esterification: Conversion of the carboxylic acid group to an ester.

-

Reduction: Reduction of the nitro group to an amino group.

-

Hydrazinolysis: Formation of the carbohydrazide from the ester.

This guide is structured to provide step-by-step protocols, address common problems, and explain the rationale behind our recommendations for each stage of this synthesis.

Overall Synthesis Workflow

Part 1: Nitration of 6-Bromoquinoline

The initial step involves the regioselective nitration of 6-bromoquinoline to introduce a nitro group at the 5-position. This is a critical step that directs the subsequent functionalization of the quinoline ring.

Experimental Protocol: Synthesis of 6-Bromo-5-nitroquinoline

This protocol is adapted from a reliable method for the nitration of 6-bromoquinoline.[1]

-

Reaction Setup: In a round-bottom flask, dissolve 6-bromoquinoline (1.0 eq) in concentrated sulfuric acid (H₂SO₄). Cool the solution to -5 °C using an ice-salt bath with constant stirring.

-

Nitrating Mixture Preparation: In a separate flask, carefully prepare a nitrating mixture of concentrated sulfuric acid and concentrated nitric acid (HNO₃). Cool this mixture to -5 °C.

-

Nitration: While vigorously stirring the 6-bromoquinoline solution, add the cold nitrating mixture dropwise over one hour, maintaining the temperature at -5 °C.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully pour the reaction mixture onto crushed ice.

-

Extraction: Once the ice has melted, extract the aqueous mixture with a suitable organic solvent such as dichloromethane.

-

Purification: Combine the organic layers, wash with a sodium carbonate solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.[1]

Troubleshooting and FAQs: Nitration

Q1: My reaction yield is low. What are the possible reasons?

A1: Low yields in this nitration reaction can be attributed to several factors:

-

Inadequate Temperature Control: The nitration of quinolines is highly exothermic. If the temperature rises above the recommended -5 °C, side reactions such as dinitration or oxidation can occur, leading to a lower yield of the desired product.

-

Incorrect Reagent Stoichiometry: An insufficient amount of the nitrating agent will result in incomplete conversion of the starting material. Conversely, a large excess can promote the formation of byproducts.

-

Moisture Contamination: The presence of water in the reaction mixture can dilute the nitrating agent and lead to incomplete nitration. Ensure all glassware is dry and use anhydrous reagents.

Q2: I am observing the formation of multiple products on my TLC plate. How can I improve the regioselectivity?

A2: The formation of multiple products indicates a lack of regioselectivity. The 5-position is generally favored due to the directing effect of the quinoline nitrogen. However, other isomers can form. To improve selectivity:

-

Strict Temperature Control: Maintaining a low temperature (-5 °C) is crucial for controlling the regioselectivity of the nitration.

-

Slow Addition of Nitrating Agent: Adding the nitrating mixture slowly and dropwise allows for better control of the reaction and minimizes localized overheating, which can lead to the formation of undesired isomers.

Q3: How can I effectively purify the 6-bromo-5-nitroquinoline from the reaction mixture?

A3: Purification can be challenging due to the presence of acidic residues and potential byproducts.

-

Acid-Base Extraction: After quenching the reaction with ice, the product can be extracted into an organic solvent. Washing the organic layer with a dilute base (e.g., sodium bicarbonate solution) will remove any residual acids.

-

Column Chromatography: If simple extraction and washing are insufficient, column chromatography using a silica gel stationary phase and a suitable eluent system (e.g., hexane/ethyl acetate) is an effective method for separating the desired product from isomers and other impurities.[2]

-

Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can significantly improve its purity.

Part 2: Synthesis of 6-Nitroquinoline-5-carboxylic Acid

This step involves the conversion of the bromo group to a carboxylic acid. A common method is through a cyanation reaction followed by hydrolysis.

Experimental Protocol: Synthesis of 6-Nitroquinoline-5-carboxylic Acid

-

Cyanation: In a suitable reaction vessel, combine 6-bromo-5-nitroquinoline (1.0 eq) with copper(I) cyanide (CuCN) in a high-boiling polar aprotic solvent like dimethylformamide (DMF). Heat the reaction mixture under an inert atmosphere.

-

Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

-

Work-up and Hydrolysis: After completion, cool the reaction mixture and pour it into an aqueous solution of ferric chloride to decompose the copper complexes. The intermediate 6-cyano-5-nitroquinoline can be extracted. Subsequently, hydrolyze the cyano group to a carboxylic acid by heating with aqueous sulfuric acid.

-

Isolation and Purification: The resulting 6-nitroquinoline-5-carboxylic acid can be isolated by filtration and purified by recrystallization.

Troubleshooting and FAQs: Carboxylic Acid Synthesis

Q1: The cyanation reaction is not proceeding to completion. What could be the issue?

A1: Incomplete cyanation can be due to:

-

Inactive Copper(I) Cyanide: CuCN is sensitive to air and moisture. Ensure you are using fresh, high-quality CuCN.

-

Insufficient Temperature: This reaction often requires high temperatures to proceed at a reasonable rate. Ensure the reaction is heated sufficiently as per literature recommendations for similar reactions.

-

Solvent Purity: The use of anhydrous DMF is recommended as water can interfere with the reaction.

Q2: The hydrolysis of the nitrile is slow or incomplete.

A2: Nitrile hydrolysis can be sluggish.

-

Reaction Time and Temperature: Ensure the hydrolysis is carried out for a sufficient duration and at a high enough temperature.

-

Acid Concentration: The concentration of the sulfuric acid is critical. Using a more concentrated acid or a mixture of acids might be necessary to drive the reaction to completion.

Part 3: Esterification and Reduction

This part covers the conversion of the carboxylic acid to an ester, followed by the reduction of the nitro group to an amine.

Experimental Protocol: Ethyl 6-aminoquinoline-5-carboxylate

-

Esterification: Reflux the 6-nitroquinoline-5-carboxylic acid (1.0 eq) in absolute ethanol with a catalytic amount of concentrated sulfuric acid (Fischer esterification).[3]

-

Reaction Monitoring: Monitor the reaction by TLC.

-

Work-up: After completion, cool the reaction mixture and neutralize the excess acid with a base like sodium bicarbonate. Extract the ester into an organic solvent.

-

Reduction: Dissolve the crude ethyl 6-nitroquinoline-5-carboxylate in ethanol. Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) and heat the mixture.

-

Isolation: After the reduction is complete, basify the reaction mixture and extract the ethyl 6-aminoquinoline-5-carboxylate. Purify by column chromatography or recrystallization.

Troubleshooting and FAQs: Esterification and Reduction

Q1: My Fischer esterification is giving a low yield.

A1: The Fischer esterification is an equilibrium reaction.[3] To improve the yield:

-

Use of Excess Alcohol: Using ethanol as the solvent drives the equilibrium towards the product side.

-

Removal of Water: The water produced during the reaction can be removed using a Dean-Stark apparatus to shift the equilibrium.

-

Alternative Esterification Methods: If Fischer esterification is not effective, other methods like using thionyl chloride to form the acid chloride followed by reaction with ethanol can be employed.[4]

Q2: The reduction of the nitro group is not clean and I see multiple byproducts.

A2: The choice of reducing agent is crucial for a clean reaction.

-

Tin(II) Chloride: This is a common and effective reagent for the reduction of nitro groups in the presence of other functional groups like esters.

-

Catalytic Hydrogenation: While effective, catalytic hydrogenation (e.g., with Pd/C) can sometimes lead to over-reduction or side reactions depending on the substrate.

-

Reaction Conditions: Ensure the reaction is carried out under appropriate conditions (temperature, solvent) as specified in reliable protocols.

Part 4: Hydrazinolysis to 6-Aminoquinoline-5-carbohydrazide

The final step is the conversion of the ester to the desired carbohydrazide using hydrazine hydrate.

Experimental Protocol: Synthesis of 6-Aminoquinoline-5-carbohydrazide

-

Reaction Setup: Dissolve the ethyl 6-aminoquinoline-5-carboxylate (1.0 eq) in a suitable solvent like ethanol.

-

Hydrazinolysis: Add an excess of hydrazine hydrate (N₂H₄·H₂O) to the solution and reflux the mixture.

-

Reaction Monitoring: Monitor the reaction by TLC.

-

Isolation and Purification: Cool the reaction mixture. The product, being a solid, may precipitate out. The carbohydrazide can be collected by filtration, washed with a cold solvent, and dried. Recrystallization can be used for further purification.[5]

Troubleshooting and FAQs: Hydrazinolysis

Q1: The hydrazinolysis reaction is slow or incomplete.

A1: To drive the reaction to completion:

-

Excess Hydrazine Hydrate: Use a significant excess of hydrazine hydrate to push the equilibrium towards the product.[5]

-

Reaction Temperature and Time: Ensure the reaction is refluxed for a sufficient amount of time. Higher temperatures can accelerate the reaction.

-

Solvent Choice: Ethanol is a common solvent, but other alcohols or polar aprotic solvents might be suitable as well.

Q2: My final product is difficult to purify. What are the likely impurities?

A2: Common impurities include:

-

Unreacted Starting Ester: If the reaction is incomplete, the starting ester will be a major impurity. This can be identified by comparing the analytical data of your product with that of the starting material.[5]

-

Side Products from Hydrazine: Hydrazine is a reactive nucleophile and can potentially react with other functional groups if present. However, in this specific substrate, such side reactions are less likely.

-

Degradation Products: Prolonged heating in the presence of hydrazine can sometimes lead to degradation.

Purification Strategy:

-

Recrystallization: This is often the most effective method for purifying solid carbohydrazides. Experiment with different solvents to find the one that gives the best recovery and purity.

-

Washing: Thoroughly washing the filtered product with a cold solvent can remove residual hydrazine hydrate and other soluble impurities.

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | 6-Bromoquinoline | [1] |

| Product | 6-Aminoquinoline-5-carbohydrazide | |

| Molecular Formula | C₁₀H₉N₃O | |

| Molecular Weight | 187.20 g/mol | |

| Typical Yield (Overall) | Variable, dependent on optimization of each step. |

Safety Precautions

-

Concentrated Acids: Handle concentrated sulfuric and nitric acids with extreme care in a well-ventilated fume hood. They are highly corrosive.

-

Hydrazine Hydrate: Hydrazine hydrate is toxic and a suspected carcinogen. Handle it with appropriate personal protective equipment in a fume hood.[5]

-

Exothermic Reactions: The nitration step is highly exothermic. Strict temperature control is essential to prevent runaway reactions.

By following these guidelines and troubleshooting tips, you can enhance the yield and purity of your 6-aminoquinoline-5-carbohydrazide synthesis. For further assistance, please consult the referenced literature.

References

- BenchChem. (2025). Pyrazine Carbohydrazide Synthesis: Technical Support Center. BenchChem.

- Wikipedia. (2023). Gould–Jacobs reaction. Wikipedia.

- BenchChem. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. BenchChem.

- IIP Publications. (2020). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

- Yuan, X. X., et al. (2011). ChemInform Abstract: Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. Chinese Chemical Letters, 22(3), 253-255.

- Biotage. (2012).

- Cecchetti, V., et al. (1996). Studies on 6-Aminoquinolones: Synthesis and Antibacterial Evaluation of 6-Amino-8-methylquinolones. Journal of Medicinal Chemistry, 39(2), 436-445.

- Rao, V. R., et al. (2011). Synthesis of novel Quinoline Carboxylic acids from Anacardic acid. Der Pharma Chemica, 3(6), 484-490.

- Halima Salem, A., & Miloudi, A. (2021). Synthesis of Tricyclic Quinoline Derivatives from 5- and 6-Aminoindazoles and 5-Aminoindole under Conventional Way and Microwave System. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 811-820.

- BenchChem. (2025). Synthesis of 6-Bromo-5-Nitroquinoline: A Detailed Protocol for Researchers. BenchChem.

- Google Patents. (2018).

- BenchChem. (2025).

- DeRisi, J. L., et al. (2005). Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. Bioorganic & Medicinal Chemistry, 13(17), 5465-5473.

- Cecchetti, V., et al. (1996). Studies on 6-Aminoquinolones: Synthesis and Antibacterial Evaluation of 6-Amino-8-methylquinolones. Journal of Medicinal Chemistry, 39(2), 436-445.

- Organic Syntheses. (1941). 6-methoxy-8-nitroquinoline. Organic Syntheses, 21, 84.

- Google Patents. (1985). US4496761A - Process for making carbohydrazide.

- El-Sayed, M. A. A., et al. (2014). Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants. International Journal of Molecular Sciences, 15(12), 22094-22112.

- Rahman, M. M., et al. (2018). Carbohydrazide vs Hydrazine: A Comparative Study. PowerPlant Chemistry, 20(1), 34-41.

- Organic Syntheses. (1980).

- ChemicalBook. (2019). Synthesis of carbohydrazide. ChemicalBook.

- El-Gohary, N. S., & Shaaban, M. R. (2013). Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2-f]quinoline-8-carboxylic Acid.

- LookChem. (n.d.).

- Fathalla, O. A., et al. (2012). Syntheses, reaction and characterization of quinoline derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 4(2), 299-305.

- ChemicalBook. (n.d.). QUINOLINE-5-CARBOXYLIC ACID HYDRAZIDE synthesis. ChemicalBook.

- Grafiati. (2025). Bibliographies: 'Quinoline-carbohydrazide'.

- Al-Amiery, A. A., et al. (2012). Synthesis, Characterization of Fifth, Sixth Heterocyclic Compounds and Studying their Bacterial Properties.

- Frontiers. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines.

- ResearchGate. (2014).

- Master Organic Chemistry. (n.d.).

- da Silva, F. C., et al. (2011).

- Asian Journal of Green Chemistry. (2023).

- Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.

- Der Pharma Chemica. (2016). Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones.

- ResearchGate. (2017).

- IntechOpen. (2018). Recent Advances in the Synthesis of Carboxylic Acid Esters.

- MDPI. (2023). New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity.

Sources

Technical Support Center: Optimizing 6-Aminoquinoline-5-Carbohydrazide Assays

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this technical troubleshooting guide to address one of the most persistent challenges in fluorometric carbonyl and glycan analysis: mitigating background fluorescence in 6-aminoquinoline-5-carbohydrazide (6-AQCH) assays.

Mechanistic Causality: Understanding the Background

6-AQCH (CAS 220904-96-1) is a highly sensitive fluorogenic probe used to derivatize aldehydes and ketones, such as the reducing end of glycans or periodate-oxidized glycoproteins. The reaction forms a []. The 6-aminoquinoline fluorophore provides strong emission, typically requiring2 depending on the specific solvent environment[2].

However, high background fluorescence frequently compromises the Limit of Detection (LOD). This arises from three primary mechanistic failures:

-

Incomplete Free Dye Removal: 6-AQCH is inherently fluorescent prior to conjugation. Because the assay requires a massive molar excess of the dye to drive the reaction to completion, any failure in post-labeling cleanup means free dye will co-elute with target analytes[3].

-

Reversible Hydrazone Hydrolysis: The initial reaction forms an acylhydrazone (a Schiff base equivalent). If this intermediate is not chemically reduced, it remains in equilibrium and can3, continuously "bleeding" free 6-AQCH fluorophore into the background[3].

-

Matrix Autofluorescence: Biological matrices contain endogenous fluorophores (like NADH and flavins) that excite and emit in the exact same UV/Vis spectrum as the 4[4].

Troubleshooting FAQs

Q1: My reagent blank shows massive fluorescence peaks that obscure my early-eluting analytes. How do I fix this? A: This is the hallmark of incomplete free dye removal. 6-AQCH is highly hydrophilic. If you are using Solid Phase Extraction (SPE) or Hydrophilic Interaction Liquid Chromatography (HILIC) for cleanup, the free dye is likely saturating the stationary phase. Solution: Increase the wash volume of your organic solvent (e.g., 95% Acetonitrile) during the SPE cleanup step by 2-3 fold before eluting your labeled analytes.

Q2: The background fluorescence increases over time when my samples sit in the autosampler. What is happening? A: You are observing hydrazone hydrolysis. The bond formed between the 6-AQCH carbohydrazide and the target aldehyde is reversible. In the aqueous environment of the autosampler, the conjugate breaks down, releasing free 6-AQCH. Solution: You must perform a reductive amination step immediately after labeling. Adding a reducing agent like sodium cyanoborohydride (NaCNBH 3 ) converts the unstable hydrazone into a highly stable secondary amine/hydrazine linkage, permanently locking the fluorophore to the target[3].

Q3: My blank is clean, but my biological samples have a high, rolling baseline. Is the dye cross-reacting? A: If the blank is clean, the issue is likely sample matrix autofluorescence, not the 6-AQCH reagent. The excitation wavelength of 6-aminoquinoline (~355 nm) overlaps with endogenous cellular compounds like NADH[2]. Solution: Perform a background subtraction using an unlabeled control sample. Alternatively, ensure rigorous protein precipitation and lipid removal prior to the labeling step to eliminate endogenous fluorophores.

Self-Validating Experimental Protocol

To ensure a self-validating system, every labeling workflow must include a chemical reduction step and a rigorous cleanup phase.

Optimized 6-AQCH Labeling & Cleanup Workflow

-

Sample Preparation: Release glycans or oxidize target glycoproteins to expose reactive aldehydes. Lyophilize the sample to remove water, which competes with the labeling reaction.

-

Derivatization: Resuspend the sample in 10 μ L of 6-AQCH reagent solution (e.g., 50 mM in DMSO containing 15% glacial acetic acid). Incubate at 65°C for 2 hours to drive hydrazone formation.

-

Stabilization (Critical Step): Add 10 μ L of 1 M sodium cyanoborohydride (NaCNBH 3 ) in tetrahydrofuran (THF) or DMSO. Incubate at 65°C for an additional 1 hour.

-

Self-Validation Check: A successfully stabilized conjugate will not show increasing free dye peaks over a 48-hour autosampler stability test.

-

-

HILIC SPE Cleanup:

-

Condition a HILIC SPE micro-cartridge with water, then equilibrate with 95% Acetonitrile (ACN).

-

Load the reduced sample onto the cartridge.

-

Wash: Pass 5 x 1 mL of 95% ACN through the cartridge to aggressively wash away the unreacted 6-AQCH dye.

-

Elute: Elute the purified, labeled analytes with 50 mM ammonium formate in water.

-

Quantitative Data Summarization

| Optimization Variable | Standard Condition | Optimized Condition | Impact on Background Fluorescence | Causality / Mechanism |

| Conjugate Stabilization | No reduction step | Addition of 1M NaCNBH 3 | -85% baseline drift | Prevents hydrolysis of the hydrazone bond back to free 6-AQCH[3]. |

| SPE Wash Volume | 2 column volumes (CV) | 5 column volumes (CV) | -95% free dye peak area | Mechanically strips highly concentrated unreacted fluorophore from the matrix. |

| Reaction Solvent | Aqueous buffer | DMSO with 15% Acetic Acid | -40% side-reaction peaks | Non-aqueous acidic environment drives Schiff base equilibrium toward the product[3]. |

| Excitation Wavelength | Broad UV (340-380 nm) | Narrow band (355 nm) | -30% matrix interference | Avoids off-target excitation of endogenous biological fluorophores[2]. |

Mechanistic Visualizations

Reaction & Stabilization Pathway

Fig 1. 6-AQCH labeling workflow, emphasizing reduction and cleanup to minimize background.

Troubleshooting Logic Tree

Fig 2. Diagnostic logic tree for resolving high background fluorescence in 6-AQCH assays.

References

- BOC Sciences.

- Struwe, W. B., et al. (2012). "Aminoquinolines as fluorescent labels for hydrophilic interaction liquid chromatography of oligosaccharides." PubMed / NIH.

- ACS Publications. (2013). "Enzymatic Conversion of 6-Nitroquinoline to the Fluorophore 6-Aminoquinoline Selectively under Hypoxic Conditions." Chemical Research in Toxicology.

- Ruhaak, L. R., et al. (2010).

Sources

Technical Support Center: Catalyst Optimization for 6-Aminoquinoline-5-carbohydrazide Cross-Coupling Reactions

Welcome to the technical support center for catalyst optimization in cross-coupling reactions involving 6-aminoquinoline-5-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these reactions, providing in-depth troubleshooting advice and frequently asked questions in a practical, question-and-answer format.

Introduction to the Challenge

The 6-aminoquinoline-5-carbohydrazide scaffold is a valuable building block in medicinal chemistry, often requiring C-C or C-N bond formation to generate libraries of potential drug candidates. However, the inherent electronic properties and multiple coordination sites of this molecule can present significant challenges in achieving high-yielding and selective cross-coupling reactions. The presence of the amino, quinoline nitrogen, and carbohydrazide functionalities can lead to catalyst inhibition, side reactions, and low product yields. This guide provides a systematic approach to overcoming these common hurdles.

Troubleshooting Guide & FAQs

Low or No Product Yield

Question 1: My reaction shows very low or no conversion to the desired product. What are the most likely causes and how can I address them?

Answer: Low or no conversion is a common issue that can often be traced back to catalyst deactivation or suboptimal reaction conditions. Here’s a prioritized checklist of factors to investigate:

-

Inert Atmosphere and Reagent Purity: Palladium(0) catalysts, the active species in most cross-coupling reactions, are highly sensitive to oxygen.[1][2] The presence of oxygen can oxidize the active Pd(0) to inactive Pd(II) species, effectively killing the catalyst.[1] Similarly, water can interfere with the catalytic cycle.

-

Actionable Steps:

-

Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Use Schlenk line techniques or a glovebox.[1]

-

Thoroughly degas your solvents using methods like freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.[1]

-

Use anhydrous solvents and ensure all reagents, especially bases, are dry.[3]

-

-

-

Catalyst and Ligand Integrity: The choice and quality of your catalyst and ligand are paramount.

-

Actionable Steps:

-

Precatalyst Activation: Many modern palladium catalysts are supplied as stable Pd(II) precatalysts that require in situ reduction to the active Pd(0) form.[1] If this activation is inefficient, the concentration of the active catalyst will be low. Consider using a precatalyst known for reliable activation, such as a G3 or G4 Buchwald precatalyst.

-

Ligand Selection: The quinoline nitrogen and the amino group of your substrate can act as competing ligands, binding to the palladium center and inhibiting the desired catalytic cycle. The use of bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos can promote the desired reaction pathway by sterically disfavoring coordination of the substrate's nitrogen atoms.[4]

-

Ligand Oxidation: Phosphine ligands are susceptible to oxidation.[1] Ensure your ligand is fresh and has been stored under an inert atmosphere.

-

-

-

Base Selection: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation and reductive elimination steps.[4]

-

Actionable Steps:

-

The basicity and solubility of the base are critical. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are often effective.[1] However, for substrates with base-sensitive functional groups, milder bases like K₃PO₄ or Cs₂CO₃ may be necessary, potentially requiring higher reaction temperatures.[1][3]

-

The physical properties of the base matter. Using a finely ground base can increase its surface area and reactivity.[3]

-

-

Observation of Side Products

Question 2: I'm observing significant side products, such as homocoupling of my coupling partner or decomposition of my starting material. What's going on?

Answer: The formation of side products indicates that undesired reaction pathways are competing with your desired cross-coupling.

-

Homocoupling: This typically arises from the reaction of two molecules of your organometallic coupling partner (e.g., a boronic acid in a Suzuki coupling).[4]

-

Actionable Steps:

-

Minimize Oxygen: Homocoupling is often promoted by the presence of oxygen.[3] Rigorous degassing of your reaction mixture is the first line of defense.

-

Adjust Stoichiometry: Using a slight excess of the 6-aminoquinoline-5-carbohydrazide substrate relative to the coupling partner can sometimes minimize homocoupling of the partner.[4]

-

Lower Temperature: If the reaction is being run at a high temperature, consider lowering it, as this can sometimes reduce the rate of side reactions more than the desired reaction.[4]

-

-

-

Protodeboronation (in Suzuki reactions): This is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of an arene byproduct.

-

Actionable Steps:

-

Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry.

-

Base Choice: A stronger base can sometimes suppress protodeboronation.

-

-

-

Dehalogenation: This side reaction results in the reduction of the aryl halide starting material.[4]

-

Actionable Steps:

-

Minimize Hydride Sources: If you are using a solvent that can act as a hydride donor (like an alcohol) or certain bases, consider switching to an aprotic solvent and a non-hydridic base (e.g., a carbonate or phosphate).[5]

-

-

Catalyst Decomposition

Question 3: My reaction starts but then stalls, and I observe the formation of a black precipitate. What does this indicate?

Answer: The formation of a black precipitate is often a visual indicator of palladium black formation, which means your active Pd(0) catalyst is agglomerating and precipitating out of solution, rendering it inactive.[1]

-

Ligand Issues:

-

Actionable Steps:

-

Insufficient Ligand: An inadequate ligand-to-palladium ratio can leave the palladium center coordinatively unsaturated and prone to aggregation.[5] Ensure you are using an appropriate ratio, typically between 1:1 and 4:1, depending on the specific ligand and palladium source.[5]

-

Suboptimal Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst. If the chosen ligand is not effective for your specific substrate, the catalyst is more likely to decompose. Screening a panel of ligands is a common and effective optimization strategy.[1]

-

-

-

High Temperature:

-

Actionable Steps:

-

Excessive heat can accelerate catalyst decomposition.[5] If possible, try running the reaction at a lower temperature, even if it requires a longer reaction time.

-

-

-

Poor Mixing:

-

Actionable Steps:

-

Inadequate stirring can lead to localized high concentrations of reagents, which can contribute to catalyst decomposition.[5] Ensure vigorous stirring, especially in heterogeneous mixtures.

-

-

Experimental Protocols & Data

General Protocol for a Screening Reaction

This protocol provides a starting point for optimizing a Suzuki-Miyaura or Buchwald-Hartwig reaction with 6-aminoquinoline-5-carbohydrazide.

Materials:

-

6-aminoquinoline-5-carbohydrazide derivative (1.0 equiv)

-

Aryl halide or boronic acid (1.2–1.5 equiv)

-

Palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%)

-

Ligand (if not using a precatalyst with an integrated ligand)

-

Base (e.g., K₃PO₄, 2.0–3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the 6-aminoquinoline-5-carbohydrazide derivative, the coupling partner, the palladium precatalyst, and the base.

-

Evacuate and backfill the flask with inert gas three times.[1]

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80–120 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC, GC-MS, or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute with an organic solvent and filter through a pad of celite to remove the palladium catalyst.[1]

-

Wash the filtrate with water and brine, dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Data Tables for Catalyst System Selection

The following tables provide a general guide for selecting components of your catalyst system. The optimal choice will be substrate-dependent and may require screening.

Table 1: Comparison of Common Palladium Precatalysts

| Precatalyst | Generation | Key Features | Typical Applications |

| Pd(PPh₃)₄ | First | Air-sensitive, requires higher catalyst loadings. | General C-C and C-N couplings. |

| Pd₂(dba)₃ | Second | Air-stable solid, requires a separate ligand. | Versatile for various cross-couplings. |

| XPhos Pd G3 | Third | Air- and moisture-stable, contains the ligand.[1] | Buchwald-Hartwig aminations, challenging Suzuki couplings.[4] |

| SPhos Pd G4 | Fourth | Highly active, broad substrate scope. | Enables reactions at lower temperatures. |

Table 2: Ligand Performance in Challenging Aminations

| Ligand | Catalyst Source | Base | Solvent | Temperature (°C) | Relative Yield |

| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 110 | Very Good |

| SPhos | Pd(OAc)₂ | K₃PO₄ | 1,4-Dioxane | 100 | High |

| RuPhos | Pd₂(dba)₃ | Cs₂CO₃ | t-BuOH | 80 | Good |

| P(t-Bu)₃ | Pd(OAc)₂ | K₃PO₄ | 1,4-Dioxane | 100 | Moderate |

Note: "Good," "High," and "Very Good" are qualitative descriptors based on literature for similar electronically rich and potentially chelating substrates.[1]

Table 3: Effect of Base in Buchwald-Hartwig Amination

| Base | Advantages | Disadvantages |

| NaOtBu | Often allows for the highest reaction rates and lowest catalyst loadings.[1] | Incompatible with many electrophilic functional groups. |

| LHMDS | Useful for substrates with protic functional groups and for low-temperature aminations. | The solid base is air-sensitive. |

| K₃PO₄ | A good general-purpose, milder base. | May necessitate higher temperatures or longer reaction times.[1] |

| Cs₂CO₃ | Effective for a broad range of substrates, including those sensitive to stronger bases. | Can be more expensive. |

Visualizing the Process

Generalized Catalytic Cycle for Cross-Coupling

Caption: A logical workflow for troubleshooting common issues in cross-coupling reactions.

References

- Abbiati, G., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 9160-9163.

- Giri, R., et al. (2015). Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands.

- Radhika, S., & Gopinathan, A. (2020). Substrate scope of Cu‐catalyzed C−N coupling of 3‐aminoquinoline with differently substituted boronic acids. ChemistrySelect, 5(4), 1469-1473.

- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

- Bhardwaj, V., et al. (2021). Recent Progress of Metal Nanoparticle Catalysts for C–C Bond Forming Reactions.

- Tummanapalli, S., et al. (2024). Cu-Catalyzed Tandem C–N and C–C Bond Formation Leading to 4(1H)-Quinolones: A Scaffold with Diverse Biological Properties from Totally New Raw Materials in a Single Step. The Journal of Organic Chemistry, 89(3), 1609–1617.

-

Tummanapalli, S., et al. (2024). Cu-Catalyzed Tandem C-N and C-C Bond Formation Leading to 4(1H)-Quinolones: A Scaffold with Diverse Biological Properties from Totally New Raw Materials in a Single-Step. PubMed. Retrieved from [Link]

- Krasavin, M., et al. (2017). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 22(12), 2241.

- Rust, H. S. (2021). Suzuki Coupling Catalyzed by (8-(dimesitylboryl)quinoline)palladium(0) Species: A Theoretical Analysis. Honors Thesis.

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

- Doubleday, W. W. (2008). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 108(12), 5109-5121.

- Viduedo, J., et al. (2026). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Molecules, 31(3), 134.

- Reddy, T. J., et al. (2009). Palladium-Catalyzed Tandem Amination Reaction for the Synthesis of 4-Quinolones. Organic Letters, 11(24), 5634–5637.

-

Abbiati, G., et al. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry. Retrieved from [Link]

- Cui, X., et al. (2007). Pd(quinoline-8-carboxylate)2 as a Low-Priced, Phosphine-Free Catalyst for Heck and Suzuki Reactions. The Journal of Organic Chemistry, 72(24), 9342–9345.

- Gunanathan, C., et al. (2019). Sustainable Synthesis of Quinazoline and 2-Aminoquinoline via Dehydrogenative Coupling of 2-Aminobenzyl Alcohol and Nitrile Catalyzed by Phosphine-Free Manganese Pincer Complex. Organic Letters, 21(9), 3147–3152.

- University of Southampton. (n.d.). One-Pot Cross-Coupling/CH Functionalisation Reactions: Quinoline as Substrate, and Ligand through N-Pd Interaction. ePrints Soton.

- Bartoli, G., et al. (2023). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions.

- Ökten, S. (2019). New Quinoline Derivatives via Suzuki Coupling Reactions. Journal of Chemical Research, 43(9-10), 274-280.

- Hosmane, N. S., et al. (2012). New palladium-catalyzed cross-coupling routes to carbon functionalized metallatricarbadecaboranes. Dalton Transactions, 41(20), 6147-6157.

-

Royal Society of Chemistry. (n.d.). Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. RSC Advances. Retrieved from [Link]

- Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1030-1036.

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]

- Silva, A. M. S., et al. (2025).

- Ogoshi, S. (2015). Palladium Catalysts for Cross-Coupling Reaction.

- de Oliveira, R. B., et al. (2021). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Frontiers in Chemistry, 9, 634493.

- Choi, J., et al. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society.

- Fors, B. P., & Buchwald, S. L. (2010). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. Journal of the American Chemical Society, 132(43), 15243–15245.

- Fors, B. P., & Buchwald, S. L. (2009). Palladium-catalyzed cross-coupling of aryl chlorides and tosylates with hydrazine.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. jmcct.com [jmcct.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Bioconjugation Technical Support Center: Overcoming Steric Hindrance in 6-Aminoquinoline-5-Carbohydrazide Conjugation

Welcome to the Bioconjugation Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers who struggle with the notoriously difficult conjugation kinetics of 6-aminoquinoline-5-carbohydrazide (CAS 220904-96-1).

While this molecule offers excellent properties for developing fluorescent probes and targeted therapeutics, the ortho-positioning of the primary amine at C6 and the carbohydrazide moiety at C5 on the rigid quinoline ring creates severe steric clash. This structural bottleneck physically blocks intermolecular conjugation and promotes intramolecular hydrogen bonding, leading to failed reactions or abysmal yields.

This guide provides field-proven troubleshooting steps, mechanistic insights, and a self-validating protocol to help you bypass these steric barriers and achieve high-yield bioconjugation.

Mechanistic Workflow: Bypassing Steric Clash

To understand how we solve this issue, we must first visualize the kinetic pathways. Direct conjugation is sterically blocked, but we can utilize nucleophilic catalysis to create an energetic bypass.

Catalytic bypass of steric hindrance in 6-aminoquinoline-5-carbohydrazide conjugation.

Troubleshooting Guide & FAQs

Q1: Why does 6-aminoquinoline-5-carbohydrazide exhibit exceptionally slow conjugation kinetics with my target aldehydes/ketones? A: The root cause is a combination of steric hindrance and conformational locking. Because the C5 carbohydrazide and C6 amine are adjacent (ortho) on the rigid quinoline aromatic ring, their van der Waals radii overlap. When a bulky target molecule (like a PEGylated aldehyde or a protein-bound ketone) approaches, the transition state energy becomes prohibitively high. Furthermore, the 6-amino group can hydrogen-bond with the carbonyl oxygen of the carbohydrazide, locking the nucleophilic terminal nitrogen into an inaccessible conformation.

Q2: How can I bypass this steric hindrance to form stable hydrazones? A: You must abandon direct conjugation and utilize nucleophilic catalysis . By introducing a small, unhindered catalyst like aniline, you bypass the initial steric barrier. Aniline reacts rapidly with the target aldehyde/ketone to form a highly electrophilic Schiff base (imine) intermediate. The sterically hindered 6-aminoquinoline-5-carbohydrazide then undergoes a transimination reaction with this intermediate. This pathway is energetically far more favorable because the protonated imine is highly electrophilic, and aniline is an excellent leaving group 1[1].

Q3: What are the optimal pH conditions for this conjugation, and why? A: The reaction must be strictly maintained between pH 5.5 and 6.5 . At lower pH values, the terminal hydrazide nitrogen becomes heavily protonated, completely destroying its nucleophilicity. At higher pH values (pH > 7.5), the dehydration step of the initial tetrahedral intermediate is not efficiently catalyzed by protons, stalling the reaction2[2].

Q4: My target molecule is a highly hindered ketone. Standard aniline is not providing sufficient catalytic turnover. What are the alternatives? A: Standard aniline is highly effective for aldehydes, but ketones often require a more electron-rich catalyst. Switch to p-methoxyaniline . The electron-donating methoxy group increases the basicity of the intermediate, promoting protonation of the Schiff base. Studies demonstrate that p-methoxyaniline can enhance exchange rates by up to 2.6-fold relative to standard aniline at neutral pH, making it ideal for highly hindered ketone targets3[3].

Q5: How do I prevent the 6-amino group from participating in unwanted side reactions? A: Chemoselectivity is driven by the "alpha-effect." The adjacent nitrogen atoms in the carbohydrazide group repel each other's electron clouds, rendering the terminal hydrazide nitrogen significantly more nucleophilic than the aromatic 6-amino group. By keeping the pH slightly acidic (pH 5.5), the 6-amino group remains largely unreactive toward carbonyls. Avoid using primary amine-containing buffers (like Tris), which will compete with your reagents2[2].

Quantitative Data: Catalyst Selection Matrix

To help you select the appropriate nucleophilic catalyst for your specific target, I have summarized the kinetic and thermodynamic profiles of common catalysts based on recent dynamic covalent chemistry studies 4[4].

| Catalyst | Optimal pH Range | Relative Rate Enhancement | Steric Tolerance | Primary Application |

| None (Uncatalyzed) | 4.5 - 5.5 | 1x (Baseline) | Low | Unhindered aliphatic aldehydes |

| Aniline | 5.0 - 6.0 | ~40x - 400x | Moderate | Standard ketones and aromatic aldehydes |

| p-Methoxyaniline | 6.0 - 7.0 | ~100x - 1000x | High | Highly hindered ketones, neutral pH |

| 4-Aminophenylalanine | 6.5 - 7.5 | ~50x - 200x | Moderate | Biocompatible / in vivo conjugation |

Self-Validating Protocol: Aniline-Catalyzed Hydrazone Conjugation

This protocol is designed as a self-validating system . Because the quinoline ring system becomes extended through the newly formed hydrazone double bond, successful conjugation triggers a distinct bathochromic (red) shift in the UV-Vis spectrum. This allows you to validate success in real-time before proceeding to downstream purification.

Step 1: Reagent Preparation

-

Dissolve 6-aminoquinoline-5-carbohydrazide in anhydrous DMSO to a stock concentration of 100 mM.

-

Causality: The rigid quinoline structure exhibits poor aqueous solubility; DMSO ensures complete dissolution and prevents aggregation before introduction to the aqueous buffer.

Step 2: Buffer Optimization

-

Prepare a 100 mM Sodium Acetate buffer at pH 5.5.

-

Causality: This specific pH balances the protonation state. It is acidic enough to activate the target carbonyl but basic enough to prevent complete protonation of the alpha-effect-driven carbohydrazide.

Step 3: Catalytic Activation (Imine Formation)

-

Add your target aldehyde/ketone (e.g., oxidized antibody or PEG-aldehyde) to the buffer.

-

Introduce aniline (or p-methoxyaniline for highly hindered targets) to a final concentration of 10 mM.

-

Incubate for 30 minutes at room temperature (25°C).

-

Causality: This pre-incubation allows the unhindered aniline to attack the carbonyl, forming the highly reactive imine intermediate and bypassing the initial steric barrier.

Step 4: Transimination (The Conjugation)

-

Add the 6-aminoquinoline-5-carbohydrazide stock to the reaction mixture to achieve a 5-fold to 10-fold molar excess over the target carbonyl.

-

React for 2–4 hours at 25°C under gentle agitation. (For extremely hindered targets, elevate temperature to 37°C).

Step 5: Self-Validation (In-Process Quality Control)

-

Extract a 2 µL aliquot and measure the absorbance spectrum (250–450 nm) using a microvolume spectrophotometer.

-

Validation Check: Look for the emergence of a new absorption peak (typically shifted to 350-390 nm) corresponding to the conjugated bis-aryl hydrazone system. If the peak is absent, the transimination has failed, indicating the need for a higher catalyst concentration or extended incubation time.

Step 6: Purification

-

Remove excess reagents and the aniline catalyst using a size-exclusion desalting column pre-equilibrated with your final storage buffer (e.g., PBS, pH 7.4).

References

-

BenchChem. Impact of steric hindrance on m-PEG4-Hydrazide reactions.2

-

Kalia, J., & Raines, R. T. (2008). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC - NIH. 1

-

Trausel, F., et al. (2018). Aniline Catalysed Hydrazone Formation Reactions Show a Large Variation in Reaction Rates and Catalytic Effects. Delft University of Technology. 4

-

Larsen, D., et al. (2015). Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange. Organic & Biomolecular Chemistry (RSC Publishing). 3

Sources

- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. repository.tudelft.nl [repository.tudelft.nl]

A Senior Application Scientist's Guide: 6-Aminoquinoline vs. 6-Aminoquinoline-5-Carbohydrazide as Fluorogenic Derivatization Reagents

Introduction

In the landscape of modern analytical chemistry and biomedical research, fluorescent labeling is an indispensable technique for enhancing the sensitivity and selectivity of detection methods like High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). By covalently attaching a fluorophore to a non-fluorescent analyte, we can transform a challenging detection problem into a routine, high-sensitivity measurement. The quinoline ring system serves as a robust scaffold for fluorescent probes, valued for its photostability and environmentally sensitive emission properties.[1][2]

This guide provides an in-depth comparison of two key quinoline-based derivatization reagents: 6-aminoquinoline (6-AQ), typically used in its activated form for labeling amines, and 6-aminoquinoline-5-carbohydrazide (AQCH), designed for labeling carbonyl compounds. We will delve into their distinct chemistries, photophysical properties, and primary applications, providing field-proven insights and detailed experimental protocols to guide researchers in selecting the optimal reagent for their specific analytical needs.

Section 1: The 6-Aminoquinoline (6-AQ) Core and its Application for Amine Analysis

Photophysical Properties of the 6-AQ Scaffold

6-Aminoquinoline is a versatile fluorophore whose spectral properties are highly dependent on its local environment, a phenomenon known as solvatochromism.[3][4] Both its absorption and fluorescence spectra shift in response to solvent polarity. As solvent polarity increases, the Stokes shift (the separation between the absorption and emission maxima) also increases, which signifies a more polar excited state and is beneficial for reducing self-absorption and improving signal-to-noise.[3][4] This inherent sensitivity makes 6-AQ derivatives promising candidates for fluorescent sensors and advanced optoelectronics. However, the parent 6-AQ molecule is sparingly soluble in water and lacks a reactive group for direct conjugation to most biomolecules, necessitating chemical activation for use as a labeling reagent.[5][6]

Activation for Amine Reactivity: 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC)

To function as an effective labeling agent for the primary and secondary amines found in amino acids, peptides, and proteins, 6-AQ is most commonly employed as its activated derivative, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) .[7]

The Causality Behind the Chemistry: The N-hydroxysuccinimidyl (NHS) ester is an excellent leaving group. In a well-buffered solution at a slightly alkaline pH (typically 8.2-10.0), the amino groups of the analyte are deprotonated, making them potent nucleophiles.[7] These nucleophilic amines attack the carbonyl carbon of the AQC reagent, displacing the NHS group and forming a stable, highly fluorescent urea derivative. This reaction is rapid, proceeds in a single step, and the resulting adducts are exceptionally stable, showing no discernible degradation after a week at room temperature.[7][8]

Primary Application: Amino Acid Analysis

The AQC reagent has become a gold standard for pre-column derivatization in amino acid analysis.[8] The selective fluorescence detection of the derivatives, typically with excitation around 250 nm and emission at 395 nm, allows for the direct injection of the reaction mixture into the HPLC system.[7] The major fluorescent by-product, 6-aminoquinoline, does not significantly interfere with the analysis, enabling high sensitivity with detection limits ranging from 40 to 800 femtomoles.[7] This method is robust enough for complex matrices, including protein hydrolysates, feed grains, and intravenous solutions.[8]

Section 2: 6-Aminoquinoline-5-Carbohydrazide (AQCH): A Specialized Reagent for Carbonyls

The Critical Role of the Carbohydrazide Moiety

While AQC targets amines, 6-aminoquinoline-5-carbohydrazide (AQCH) is engineered with a different reactive group: a hydrazide (-CONHNH₂). This functional group makes AQCH a specific tool for labeling molecules containing aldehydes or ketones.

The Causality Behind the Chemistry: The hydrazide nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone to form an unstable intermediate. This intermediate then dehydrates to form a stable hydrazone covalent bond. For labeling reducing sugars, which exist in equilibrium with an open-chain aldehyde form, this reaction is typically performed under mild acidic conditions to catalyze the dehydration step. To prevent the reaction from reversing, the newly formed C=N bond of the hydrazone is often reduced to a stable secondary amine using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN). This entire process is known as reductive amination. This approach is widely used for fluorescently labeling glycans for analysis.[9][10]

Primary Application: Carbohydrate and Glycan Analysis

The primary application for AQCH is the fluorescent tagging of reducing sugars, from simple monosaccharides to complex N-glycans released from glycoproteins. Once labeled, the carbohydrate-AQCH conjugates can be readily separated and quantified by techniques such as HPLC with fluorescence detection or mass spectrometry. The introduction of the fluorescent quinoline tag dramatically improves detection sensitivity over traditional methods like refractive index detection. While the core fluorophore is the same as 6-AQ, the conjugation via a hydrazone linkage will alter the electronic structure, leading to distinct excitation and emission maxima that must be determined empirically for the specific derivative.

Section 3: Head-to-Head Comparison: AQC vs. AQCH

Choosing the correct reagent is entirely dependent on the target analyte. The following table and decision workflow are designed to make this choice straightforward.

Table 1: Comparative Summary of 6-AQ (AQC) and AQCH

| Feature | 6-Aminoquinoline (as AQC) | 6-Aminoquinoline-5-Carbohydrazide (AQCH) |

| Core Fluorophore | 6-Aminoquinoline | 6-Aminoquinoline |

| Reactive Group | N-hydroxysuccinimidyl Carbamate | Carbohydrazide |

| Target Functional Group | Primary & Secondary Amines (-NH₂, -NHR) | Aldehydes & Ketones (Carbonyls, C=O) |